molecular formula C9H8Br2O B13677807 2-Bromo-1-(5-bromo-2-methylphenyl)ethanone

2-Bromo-1-(5-bromo-2-methylphenyl)ethanone

Cat. No.: B13677807
M. Wt: 291.97 g/mol
InChI Key: XQASMHGXYBCNKB-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromo-2-methylphenyl)ethanone is a brominated aromatic ketone characterized by a benzene ring substituted with a methyl group at the 2-position and bromine atoms at the 5-position of the ring and the α-carbon of the ketone. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and agrochemicals. Its reactivity stems from the electron-withdrawing bromine atoms, which enhance the electrophilicity of the ketone, facilitating nucleophilic substitution reactions.

Properties

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

2-bromo-1-(5-bromo-2-methylphenyl)ethanone

InChI

InChI=1S/C9H8Br2O/c1-6-2-3-7(11)4-8(6)9(12)5-10/h2-4H,5H2,1H3

InChI Key

XQASMHGXYBCNKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(5-bromo-2-methylphenyl)ethanone can be synthesized through the bromination of 1-(5-bromo-2-methylphenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or methylene chloride. The reaction is carried out at room temperature, and the product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in sealed containers to prevent contamination and degradation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or thiourea in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted ethanones or phenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Bromo-1-(5-bromo-2-methylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromo-2-methylphenyl)ethanone involves its interaction with various molecular targets. The bromine atoms and carbonyl group play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents on Benzene Ring Molecular Formula Melting Point (°C) Key Applications/Reactivity References
2-Bromo-1-(4-bromophenyl)ethanone 4-Br C₈H₆Br₂O Not reported Intermediate for thiazole synthesis
2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone 5-Cl, 2-OH C₈H₆BrClO₂ 64–65 Synthesis of hydroxyacetophenone derivatives
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone 5-Br, 2-OH C₈H₆Br₂O₂ 107 Bromination studies
2-Bromo-1-(3,5-difluorophenyl)ethanone 3-F, 5-F C₈H₆BrF₂O Not reported Unspecified (colorless to light yellow solid)
2-Bromo-1-(4-methoxyphenyl)ethanone 4-OCH₃ C₉H₉BrO₂ Not reported Thiazole and sulfonamide derivatives
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone 5-NO₂ (thiophene ring) C₆H₄BrNO₃S Not reported Substrate for SRN1 mechanisms

Key Observations

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -NO₂ in ) increase the electrophilicity of the ketone, enhancing reactivity in nucleophilic substitutions compared to methyl or methoxy groups . Hydroxyl substituents (e.g., 2-OH in and ) introduce hydrogen-bonding capabilities, influencing solubility and crystallization behavior .

Physical Properties: The presence of hydroxyl groups (e.g., 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone) correlates with moderate melting points (64–65°C), whereas non-hydroxylated analogs like 2-Bromo-1-(4-bromophenyl)ethanone lack reported data, suggesting variability based on substituents . Halogen size impacts crystal packing; bulkier iodine substituents (e.g., in 2-Bromo-1-(4-iodophenyl)ethanone) may lead to distinct lattice structures compared to bromine .

Synthetic Utility: Methoxy-substituted derivatives (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone) are pivotal in synthesizing sulfonamide drugs due to their balanced electron-donating effects . Thiophene- and furan-containing analogs (e.g., and ) demonstrate versatility in forming heterocyclic scaffolds via Hantzsch condensations or oxime formations .

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